molecular formula C19H18N2O3 B4918170 8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B4918170
M. Wt: 322.4 g/mol
InChI Key: DCEMBRSAZKUHSJ-UHFFFAOYSA-N
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Description

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a methoxy group at the 8th position, a nitrophenyl group at the 4th position, and a tetrahydrocyclopentaquinoline core, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, through a Pictet-Spengler reaction. This reaction involves the condensation of the aniline with an aldehyde or ketone, followed by cyclization under acidic conditions.

  • Step 1: Formation of Intermediate

      Reactants: Substituted aniline, aldehyde or ketone

      Conditions: Acidic medium (e.g., hydrochloric acid), reflux

      Product: Intermediate imine or enamine

  • Step 2: Cyclization

      Reactants: Intermediate from Step 1

      Conditions: Acidic medium, elevated temperature

      Product: Tetrahydroquinoline derivative

  • Step 3: Functional Group Modification

      Reactants: Tetrahydroquinoline derivative, methoxy and nitrophenyl reagents

      Conditions: Various, depending on the specific reagents used

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrophenyl groups can enhance binding affinity and selectivity, while the quinoline core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-methoxyquinoline: Similar structure but lacks the nitrophenyl group.

    4-nitrophenylquinoline: Similar structure but lacks the methoxy group.

Uniqueness

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to the combination of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-14-8-9-18-17(11-14)15-6-3-7-16(15)19(20-18)12-4-2-5-13(10-12)21(22)23/h2-6,8-11,15-16,19-20H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMBRSAZKUHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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